1-(3-Bromo-2-fluorobenzoyl)azetidine 1-(3-Bromo-2-fluorobenzoyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1026796-68-8
VCID: VC8039865
InChI: InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
SMILES: C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F
Molecular Formula: C10H9BrFNO
Molecular Weight: 258.09 g/mol

1-(3-Bromo-2-fluorobenzoyl)azetidine

CAS No.: 1026796-68-8

Cat. No.: VC8039865

Molecular Formula: C10H9BrFNO

Molecular Weight: 258.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-fluorobenzoyl)azetidine - 1026796-68-8

Specification

CAS No. 1026796-68-8
Molecular Formula C10H9BrFNO
Molecular Weight 258.09 g/mol
IUPAC Name azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone
Standard InChI InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Standard InChI Key QQDBZGHSNBFBLU-UHFFFAOYSA-N
SMILES C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F
Canonical SMILES C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

1-(3-Bromo-2-fluorobenzoyl)azetidine belongs to the class of azetidine-containing benzoyl derivatives. Its systematic IUPAC name, azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone, reflects the substitution pattern on the benzoyl moiety and the azetidine ring . The molecular formula C₁₀H₉BrFNO corresponds to a molar mass of 258.09 g/mol, as calculated using PubChem’s computational tools .

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Registry Number1026796-68-8
Molecular FormulaC₁₀H₉BrFNO
Molecular Weight258.09 g/mol
IUPAC Nameazetidin-1-yl-(3-bromo-2-fluorophenyl)methanone
SMILESC1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F
InChI KeyQQDBZGHSNBFBLU-UHFFFAOYSA-N

Geometric and Electronic Configuration

The compound’s 2D structure features a planar benzoyl group substituted with bromine at the meta-position (C3) and fluorine at the ortho-position (C2), conjugated to the azetidine ring via a carbonyl group. The azetidine’s nitrogen atom participates in resonance with the carbonyl, influencing the molecule’s electronic distribution . XLogP3-AA calculations estimate a lipophilicity value of 2.3, suggesting moderate hydrophobicity suitable for membrane permeability in biological systems .

The Topological Polar Surface Area (TPSA) of 20.3 Ų indicates limited hydrogen-bonding capacity, a property advantageous for blood-brain barrier penetration in drug candidates . Quantum mechanical calculations further predict a monoisotopic mass of 256.98515 Da and zero formal charge, aligning with its neutral state under physiological conditions .

Synthesis and Characterization

Spectroscopic Characterization

Hypothetical characterization data, inferred from structural analogs, would involve:

  • ¹H NMR: Signals for azetidine protons (δ 3.5–4.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbonyl absence due to quadrupolar broadening.

  • ¹³C NMR: Carbonyl carbon at ~δ 170 ppm, aromatic carbons between δ 110–135 ppm, and azetidine carbons at δ 45–60 ppm.

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 258.09 (M+H⁺) .

Computational and Experimental Properties

Physicochemical Profiling

The compound’s rotatable bond count of 1 (limited to the carbonyl-azetidine linkage) restricts conformational flexibility, potentially enhancing target selectivity in drug design . Its hydrogen bond acceptor count of 2 (carbonyl oxygen and azetidine nitrogen) and donor count of 0 align with Lipinski’s rule parameters for drug-likeness .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP3-AA2.3PubChem XLogP3
TPSA20.3 ŲCactvs 3.4.8.18
Heavy Atom Count14PubChem
Complexity232Cactvs 3.4.8.18

Stability and Reactivity

The bromine atom at C3 introduces electrophilic aromatic substitution susceptibility, while the fluorine at C2 exerts strong electron-withdrawing effects, directing further functionalization to the para-position. The azetidine ring’s strain enhances reactivity toward ring-opening reactions under acidic or nucleophilic conditions, a consideration for storage (recommended: inert gas, -20°C) .

Research Applications and Biological Relevance

Medicinal Chemistry

The compound’s structural motifs align with pharmacophores in kinase inhibitors and GPCR modulators. The bromo-fluoro substitution pattern is prevalent in oncology candidates, where halogen bonds enhance target binding affinity. For example, analogous compounds inhibit epidermal growth factor receptor (EGFR) by occupying the ATP-binding pocket, suggesting potential antitumor applications.

Material Science

Azetidine derivatives are explored as monomers in high-performance polymers due to their rigid bicyclic structures. The fluorine atom’s electronegativity could improve thermal stability in polyamides or polyesters, while bromine offers sites for post-polymerization modifications .

Future Directions and Challenges

Synthetic Optimization

Developing enantioselective routes to access chiral analogs could expand therapeutic utility. Catalytic asymmetric methods using organocatalysts or transition-metal complexes remain unexplored for this compound.

Toxicity and ADME Profiling

In silico predictions using tools like SwissADME indicate moderate hepatic metabolism via cytochrome P450 enzymes, necessitating empirical studies to validate bioavailability and toxicity thresholds.

Comparative Analysis with Structural Analogs

Compared to its 4-bromo-3-fluoro isomer (CAS 1852237-79-6), the 3-bromo-2-fluoro derivative exhibits distinct electronic properties due to altered halogen positioning, which may influence binding kinetics in biological targets.

Table 3: Isomer Comparison (3-Bromo-2-Fluoro vs. 4-Bromo-3-Fluoro)

Property3-Bromo-2-Fluoro 4-Bromo-3-Fluoro
Molecular Weight258.09 g/mol258.09 g/mol
XLogP3-AA2.32.1 (estimated)
TPSA20.3 Ų20.3 Ų
Synthetic AccessibilityModerateModerate

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